pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
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Description
Pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a useful research compound. Its molecular formula is C20H25NO4S2 and its molecular weight is 407.54. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Compounds structurally related to pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate have been synthesized and evaluated for antitumor activities. For instance, a series of butanamides derived from a similar thiazolidine base exhibited moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line showing significant sensitivity to these compounds (Horishny & Matiychuk, 2020). Further, esters and amides of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid demonstrated in vitro antitumor efficacy, highlighting their potential in cancer therapy (Horishny & Matiychuk, 2021).
Antimicrobial Applications
Research on thiazolidinone derivatives reveals their promising antimicrobial properties. A study synthesizing new thiazolidin-4-one derivatives from 10-undecenoic acid hydrazide showed these compounds exhibit potential antimicrobial activity, indicating their use in combating bacterial and fungal infections (Rahman et al., 2005). Another research effort focused on synthesizing and evaluating thiazolidin-4-one derivatives for antimicrobial efficacy, underscoring the role these compounds may play in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Chemical Synthesis Intermediates
Compounds within this chemical family have been employed as intermediates in the synthesis of various heterocyclic structures, demonstrating their versatility in organic synthesis. For instance, the hetero-Diels–Alder reaction involving thiazolidin-2-ones led to the formation of thiochromeno[2,3-d][1,3]thiazole derivatives, showcasing the synthetic utility of these compounds (Velikorodov, Shustova, & Kovalev, 2017). This synthetic potential is further illustrated in the preparation of various thiazolidinone and thiadiazolyl compounds, which might serve as building blocks for more complex molecules with biological activities (Mustafaev, Efendieva, & Akchurina, 2017).
properties
IUPAC Name |
pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-3-4-5-13-25-18(22)7-6-12-21-19(23)17(27-20(21)26)14-15-8-10-16(24-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCLXRVQMINMFE-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
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